molecular formula C16H19N3O4S B1684003 雷司米司他 CAS No. 864814-88-0

雷司米司他

货号 B1684003
CAS 编号: 864814-88-0
分子量: 349.4 g/mol
InChI 键: FECGNJPYVFEKOD-VMPITWQZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Resminostat, also known as 4SC-201 or RAS2410, is an orally bioavailable inhibitor of histone deacetylases (HDACs). HDAC inhibitors are antineoplastic agents . In 2011, the German drug maker 4SC was granted orphan drug designation for resminostat by the US FDA for the treatment of hepatocellular carcinoma (HCC) .


Molecular Structure Analysis

Resminostat has a chemical formula of C16H19N3O4S and a molar mass of 349.41 g·mol−1 . It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Chemical Reactions Analysis

Resminostat has shown to have a dose-dependent inhibitory effect on HDACs and induced acetylation of histone and non-histone proteins resulting in changes in gene expression levels in tumor cells and the deregulation of pathways involved in cell differentiation, such as WNT signaling .

科学研究应用

Oncology Applications

Resminostat is an orally administered histone deacetylase (HDAC) inhibitor that potentially represents a novel therapy for a broad spectrum of oncology indications . It has shown selectivity for class I, IIB, and IV HDAC enzymes with a particular specificity toward inhibiting the protein HDAC6, which is active in metastasis .

Inhibition of Tumor Progression and Metastasis

Resminostat has the potential to provide significant benefit to patients by inhibiting tumor progression and metastasis . It induces changes in gene expression levels in tumor cells and deregulates pathways involved in cell differentiation, such as WNT signaling .

Induction of Tumor Regression

Resminostat can induce tumor regression . It up-regulates the expression of Th1 and reduces Th2 lineage associated genes . An imbalance between Th1 and Th2 cells is considered to contribute to the pathogenesis of CTCL .

Enhancement of Body’s Immune Response to Cancer

Resminostat enhances the body’s own immune response to cancer . It increases the immunogenicity of tumors by enhancing natural killer (NK) cell recognition and killing, increasing expression and presentation of tumor-associated antigens (that support T-cell functions), and reducing unspecific immunosuppressive mechanisms .

Combination Therapy

Resminostat has been shown to generate additive, synergistic anti-tumor effects when combined with established therapies such as irinotecan or sorafenib . It has also been combined with Ruxolitinib (JAKi) to exert cytotoxic effects and inhibit the proliferation of CTCL cell lines (MyLa, SeAx) in vitro .

作用机制

Target of Action

Resminostat is an orally administered histone deacetylase (HDAC) inhibitor . It selectively targets class I, IIB, and IV HDACs . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important because it plays a key role in gene expression.

Mode of Action

Resminostat interacts with its targets (HDACs) by inhibiting their activity . This inhibition results in an accumulation of highly acetylated histones, followed by an abduction of chromatin remodeling, inhibition of tumor suppressor genes transcription and cell division, and finally tumor cell apoptosis . Resminostat also restrains the phosphorylation of 4E-BP1 and p70S6k, indicating a disturbance with the Akt signaling pathway .

Biochemical Pathways

The inhibition of HDACs by resminostat leads to changes in gene expression levels in tumor cells and the deregulation of pathways involved in cell differentiation, such as WNT signaling . This is significant because changes in cell differentiation are often the cause for tumor progression, metastasis, and acquired resistance to anti-cancer treatment .

Result of Action

The treatment of resminostat leads to a drop of Bim and Bax protein level and Bcl-xL level . It has the potential to provide significant benefit to patients by inhibiting tumor progression and metastasis or even inducing tumor regression . In addition to these effects on the differentiation of tumor cells, resminostat also increases the immunogenicity of tumors by enhancing natural killer (NK) cell recognition and killing, increasing expression and presentation of tumor-associated antigens (that support T-cell functions), and reducing unspecific immunosuppressive mechanisms .

安全和危害

Resminostat is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

未来方向

Resminostat has undergone a phase II clinical trial. In the recent multicentered phase II SHELTER study, patients with advanced HCC were given Resminostat in a 5-day-on and 9-day-off pattern along with Sorafenib administration. The combination of Resminostat and Sorafenib achieved an unexpected 70% progression free survival at 12 weeks and the overall survival of HCC patients were improved from 3 to 8 months .

属性

IUPAC Name

(E)-3-[1-[4-[(dimethylamino)methyl]phenyl]sulfonylpyrrol-3-yl]-N-hydroxyprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21/h3-10,12,21H,11H2,1-2H3,(H,17,20)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECGNJPYVFEKOD-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)/C=C/C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235587
Record name Resminostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

864814-88-0
Record name Resminostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864814-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resminostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864814880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resminostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12392
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Resminostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RESMINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1578EUB98L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resminostat
Reactant of Route 2
Resminostat
Reactant of Route 3
Resminostat
Reactant of Route 4
Resminostat
Reactant of Route 5
Resminostat
Reactant of Route 6
Resminostat

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。